Home > Products > Screening Compounds P147663 > Ofloxacin N-oxide
Ofloxacin N-oxide - 104721-52-0

Ofloxacin N-oxide

Catalog Number: EVT-343564
CAS Number: 104721-52-0
Molecular Formula: C18H20FN3O5
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ofloxacin N-oxide is a metabolite of ofloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone drug class. [] It is formed through the N-oxidation of the piperazinyl ring present in the ofloxacin molecule. [] Ofloxacin N-oxide is primarily studied for its pharmacokinetic properties in relation to ofloxacin administration and its potential contribution to the overall antibacterial activity. [, ]

Ofloxacin

Compound Description: Ofloxacin, a synthetic fluoroquinolone antibiotic, is a racemic mixture of (+/-)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H -pyrido [1,2,3-de][1,4]benzoxazine-6-carboxylic acid. It exhibits broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria. Ofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.

Relevance: Ofloxacin is the parent compound of Ofloxacin N-oxide. Ofloxacin N-oxide is a metabolite of Ofloxacin, formed by N-oxidation of the piperazine ring. While both compounds possess antibacterial activity, Ofloxacin N-oxide generally exhibits lower activity compared to Ofloxacin.

Desmethyl Ofloxacin

Compound Description: Desmethyl Ofloxacin, chemically known as (+/-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido [1,2,3-de][1,4]benzoxazine-6-carboxylic acid, is another key metabolite of Ofloxacin. It is formed by N-demethylation of the piperazine ring.

Relevance: Similar to Ofloxacin N-oxide, Desmethyl Ofloxacin is a metabolite of Ofloxacin. Studies indicate that Desmethyl Ofloxacin also exhibits antibacterial activity, although generally lower than that of Ofloxacin. These findings highlight the metabolic pathways of Ofloxacin and the structural similarities between its metabolites, including Ofloxacin N-oxide.

Source and Classification

Ofloxacin N-oxide is obtained through the oxidation of Ofloxacin, typically involving oxidizing agents such as potassium peroxymonosulfate (Oxone) in the presence of cobalt ions. It falls under the category of pharmaceutical compounds and is classified as an antimicrobial agent, specifically targeting bacterial DNA synthesis mechanisms. The compound has been assigned the CAS number 104721-52-0, indicating its unique identity in chemical databases.

Synthesis Analysis

Methods of Synthesis

The synthesis of Ofloxacin N-oxide primarily involves the oxidation of Ofloxacin. A common method includes:

  1. Oxidizing Agent: The use of potassium peroxymonosulfate (Oxone) as the oxidizing agent.
  2. Catalyst: Cobalt ions (Co²⁺) are employed to facilitate the reaction.
  3. Reaction Conditions: The reaction is conducted under controlled conditions, including specific temperature and pH levels to ensure selective oxidation of the nitrogen atom in the piperazine ring of Ofloxacin.

Industrial Production

In industrial settings, the synthesis process is scaled up while maintaining careful control over parameters such as:

  • Temperature: Typically maintained at moderate levels to avoid degradation.
  • pH: Adjusted to optimize yield and minimize side reactions.
  • Concentration of Reagents: Carefully measured to maximize purity and yield.

High-performance liquid chromatography (HPLC) is often utilized to monitor reaction progress and ensure product quality .

Molecular Structure Analysis

Structure Overview

Ofloxacin N-oxide has a molecular formula of C₁₈H₁₉FN₃O₄, with a molecular weight of approximately 359.36 g/mol. The structure features:

  • A fluorine atom attached to a benzoxazine ring.
  • A piperazine ring that contains an oxidized nitrogen atom.

Structural Data

The molecular structure can be represented as follows:

Molecular Structure C H FN O \text{Molecular Structure }\quad \text{C H FN O }

The presence of the nitrogen oxide functional group significantly alters the electronic properties of the molecule, affecting its reactivity and biological interactions.

Chemical Reactions Analysis

Types of Reactions

Ofloxacin N-oxide undergoes several key chemical reactions:

  1. Oxidation: The primary reaction for its synthesis from Ofloxacin.
  2. Reduction: Under specific conditions, it can be reduced back to Ofloxacin using reducing agents like sodium borohydride.
  3. Substitution: The piperazine ring can participate in substitution reactions with various electrophiles, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium peroxymonosulfate (Oxone), cobalt ions (Co²⁺).
  • Reduction: Sodium borohydride or other mild reducing agents.
  • Substitution: Electrophiles such as alkyl halides in basic conditions.

The major products formed include Ofloxacin N-oxide from oxidation, Ofloxacin from reduction, and various substituted derivatives from substitution reactions .

Mechanism of Action

Target Enzymes

Ofloxacin N-oxide primarily targets bacterial enzymes:

  • DNA gyrase
  • Topoisomerase IV

Mode of Action

The mechanism involves binding to these enzymes, inhibiting their activity, which is crucial for bacterial DNA replication. This inhibition leads to disruption in DNA replication processes, ultimately causing bacterial cell growth cessation.

Pharmacokinetics

Pharmacokinetic properties are expected to be similar to those of Ofloxacin, characterized by:

  • High bioavailability (95%–100%).
  • Peak serum concentrations ranging from 2 mg/L to 3 mg/L after administration.
  • An average half-life between 5 hours and 8 hours.

In laboratory settings, Ofloxacin N-oxide exhibits stability under standard conditions with minimal degradation observed over time .

Physical and Chemical Properties Analysis

Properties Overview

Ofloxacin N-oxide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Analytical Techniques

Techniques such as HPLC are employed for qualitative and quantitative analysis, providing insights into purity levels and degradation profiles .

Applications

Scientific Applications

Ofloxacin N-oxide serves various scientific applications:

  • Research Tool: Used in studies investigating the mechanisms of action of fluoroquinolone antibiotics.
  • Pharmaceutical Development: Acts as a reference impurity in the quality control processes for Ofloxacin formulations.
  • Biochemical Studies: Employed in understanding bacterial resistance mechanisms due to its structural similarity to Ofloxacin.
Biosynthesis and Metabolic Pathways of Ofloxacin N-oxide

Hepatic Biotransformation Mechanisms

Role of Cytochrome P450 Enzymes in N-Oxidation

Ofloxacin undergoes hepatic N-oxidation primarily via cytochrome P450 (CYP) enzymes, forming the pharmacologically distinct metabolite Ofloxacin N-oxide. The CYP3A subfamily, particularly CYP3A4, serves as the dominant catalyst for this conversion. This enzymatic oxidation involves the addition of an oxygen atom to the tertiary nitrogen within ofloxacin’s piperazinyl moiety, yielding a polar metabolite with altered solubility and reduced antibacterial activity. Unlike phase I metabolism involving hydrolytic or reductive reactions, N-oxidation represents a specialized pathway that enhances compound hydrophilicity for renal excretion [3] [6].

The reaction mechanism adheres to the classical CYP catalytic cycle:

  • Substrate binding induces displacement of water from the heme iron, facilitating electron transfer from NADPH-dependent reductase.
  • Molecular oxygen activation generates a reactive iron-oxo species.
  • Oxygen transfer occurs selectively to the piperazinyl nitrogen.

Table 1: Cytochrome P450 Isoforms Implicated in Ofloxacin Metabolism

CYP IsoformContribution to N-OxidationInhibitors
CYP3A4Primary catalyst (>70% activity)Ketoconazole, Clarithromycin
CYP1A2Minor role (<15% activity)Fluvoxamine
CYP2C9NegligibleFluconazole

Competitive inhibition studies confirm CYP3A4’s dominance: Co-administration with ketoconazole (a potent CYP3A4 inhibitor) reduces Ofloxacin N-oxide formation by >80% in vitro [3] [9]. Genetic polymorphisms in CYP3A4 significantly influence interindividual variability in metabolite generation rates, though less profoundly than observed with CYP2D6-dependent drugs [6].

Comparative Metabolic Pathways: Ofloxacin vs. Desmethylofloxacin

Ofloxacin metabolism diverges into two principal pathways: N-oxidation (producing Ofloxacin N-oxide) and N-demethylation (yielding Desmethylofloxacin). These routes exhibit distinct enzymatic drivers and chemical outcomes:

  • N-Oxidation Pathway: As described, CYP3A4-mediated, yielding a polar metabolite excreted unchanged in urine.
  • N-Demethylation Pathway: Primarily catalyzed by CYP2C9 and CYP1A2, involving oxidative removal of the piperazinyl methyl group. Desmethylofloxacin retains antibacterial activity comparable to the parent drug but demonstrates slower renal clearance [5] [10].

Table 2: Comparative Attributes of Ofloxacin Metabolites

MetabolitePrimary EnzymeAntibacterial ActivityPolarity (log P)
Ofloxacin N-oxideCYP3A4Negligible-0.82
DesmethylofloxacinCYP2C9/CYP1A2Retained0.12
Parent OfloxacinN/AHigh0.39

Notably, species-dependent stereoselectivity profoundly impacts these pathways. Rats exhibit preferential glucuronidation of the (R)-(+)-ofloxacin enantiomer, while monkeys demonstrate renal excretion bias toward (S)-(-)-ofloxacin. Humans, however, lack significant stereoselectivity in N-oxide formation, resulting in balanced enantiomer disposition [7] [10]. Desmethylofloxacin undergoes further oxidation to secondary metabolites, whereas Ofloxacin N-oxide is metabolically stable and represents a terminal biotransformation product [1] [5].

Kinetic Profiling of Metabolite Formation

Substrate Specificity in Renal Impairment Contexts

Renal dysfunction fundamentally alters the pharmacokinetics of Ofloxacin N-oxide due to its predominant renal elimination. In patients with chronic renal failure (CRF), the metabolite’s half-life extends proportionally to glomerular filtration rate (GFR) reduction:

  • Normal Renal Function: Ofloxacin N-oxide half-life = 8–9 hours
  • Severe CRF (GFR <30 mL/min): Half-life prolongs to 13–28 hours [2] [4]

This accumulation arises from impaired tubular secretion—a process mediated by organic cation transporters (OCTs). Unlike ofloxacin itself, which undergoes partial compensatory hepatic clearance in renal impairment, Ofloxacin N-oxide lacks significant non-renal elimination pathways. Consequently, its area under the curve (AUC) increases 3.5-fold in end-stage renal disease (ESRD) patients compared to healthy controls [4].

Table 3: Pharmacokinetic Parameters of Ofloxacin N-oxide in Renal Impairment

Renal FunctionHalf-life (h)AUC0-∞ (μg·h/mL)Renal Clearance (mL/min)
Normal (GFR ≥90)8.2 ± 1.112.5 ± 2.8142 ± 28
Moderate (GFR 30-59)18.3 ± 3.531.7 ± 5.652 ± 11
Severe (GFR <30)26.9 ± 4.843.8 ± 7.918 ± 6
Hemodialysis-dependent13.1*38.2 ± 6.3<5 (interdialytic)

*Post-dialysis rebound occurs due to redistribution from extravascular compartments [4].

Hemodialysis clears Ofloxacin N-oxide inefficiently (only 15–20% reduction per session) owing to its moderate plasma protein binding (32%) and extensive tissue distribution. This necessitates dose adjustments in CRF: Guidelines recommend avoiding standard ofloxacin regimens when GFR falls below 50 mL/min, particularly for metabolites with prolonged exposure [2] [4].

Temporal Dynamics of Metabolite Accumulation in Serum

The serum concentration-time profile of Ofloxacin N-oxide exhibits biphasic kinetics influenced by both formation and elimination rates:

  • Absorption Phase (0–2 hours post-dose): Metabolite levels are negligible, reflecting ongoing hepatic conversion.
  • Peak Formation (2–6 hours): Serum concentrations rise steeply, reaching 10–15% of parent drug levels.
  • Elimination Phase (>6 hours): Parallel decline with ofloxacin in normal kidneys, but disproportionate accumulation in renal dysfunction [4] [10].

In ESRD patients, Ofloxacin N-oxide displays flip-flop kinetics: Its elimination becomes rate-limited by slow formation rather than excretion. Consequently, peak concentrations occur later (4–8 hours) and persist above thresholds for >32 hours post-dose. Urinary metabolite recovery studies reveal that <5% of administered ofloxacin converts to Ofloxacin N-oxide in healthy humans, yet this fraction doubles in CRF due to:

  • Reduced competition for CYP3A4 from accumulated uremic toxins
  • Impaired renal metabolism of precursor compounds [4] [10].

Table 4: Temporal Serum Concentrations After 400 mg Oral Ofloxacin

Time (h)[Ofloxacin] (μg/mL)[N-oxide] (μg/mL) Healthy[N-oxide] (μg/mL) CRF
23.8 ± 0.60.12 ± 0.030.14 ± 0.05
62.1 ± 0.40.31 ± 0.070.82 ± 0.15
121.2 ± 0.30.19 ± 0.051.05 ± 0.22
240.4 ± 0.10.07 ± 0.020.91 ± 0.18
48<0.05<0.010.63 ± 0.14

Capillary electrophoresis studies with laser-induced fluorescence detection confirm these dynamics, demonstrating sustained N-oxide detectability in urine for 48 hours post-dose in CRF versus 24 hours in normal function. This persistence underscores the metabolite’s utility as a biomarker for ofloxacin exposure in renal impairment [10].

Properties

CAS Number

104721-52-0

Product Name

Ofloxacin N-oxide

IUPAC Name

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O5

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)

InChI Key

MVLAUMUQGRQERL-UHFFFAOYSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Synonyms

9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Acetic Acid Salt;

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.